molecular formula C22H29N3OS B2518380 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1448057-94-0

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2518380
CAS RN: 1448057-94-0
M. Wt: 383.55
InChI Key: PDZHARIVXWFRQN-UHFFFAOYSA-N
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Description

The compound "N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide" is a structurally complex molecule that appears to be related to various synthesized pyrazole derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as pyrazole rings and thiophene units, which are often explored for their pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium, as described in the synthesis of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides . This method could potentially be adapted for the synthesis of the compound , with modifications to the starting materials and reaction conditions to accommodate the unique structural features of the target molecule.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized using various analytical techniques such as IR, 1H NMR, 13C NMR, Mass, and elemental analyses . These techniques would be essential in confirming the structure of "N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide" and ensuring the integrity of the synthesis process.

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can be influenced by the substituents on the aromatic rings and the nature of the pyrazole moiety. For instance, the presence of an electron-withdrawing chlorine atom in the aromatic ring of the scaffold has been shown to enhance antidepressant activity in related compounds . The reactivity of the compound would likely be influenced by its cyclopentyl and cyclopropyl groups, as well as the thiophene and carboxamide functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceuticals. The preclinical evaluation of these compounds includes in silico toxicity, blood-brain barrier permeability, and human oral absorption prediction . These properties would need to be thoroughly assessed for "N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide" to determine its suitability for further drug development.

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing derivatives similar to N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, exploring their structural and chemical properties. Studies have detailed the synthesis routes, structural analysis through various spectroscopic and crystallographic methods, and potential bioisosteric replacements to enhance biological activity. For instance, the synthesis and characterization of related pyrazole derivatives have been reported, offering insights into their chemical behavior and potential as research chemicals or pharmacological agents (McLaughlin et al., 2016).

Anticancer and Antimicrobial Applications

Several studies have been dedicated to evaluating the anticancer and antimicrobial potential of pyrazole derivatives. These compounds have shown promise in inhibiting cell cycle kinases and demonstrating cytotoxicity against various cancer cell lines. For example, new pyrazole derivatives have been synthesized and shown to possess anticancer properties by inducing apoptosis and affecting cell cycle phases in cancer cells (Nițulescu et al., 2015). Additionally, pyrazole and pyrazolopyrimidine derivatives have been explored for their antimicrobial activity, providing a basis for the development of new antimicrobial agents (Sowmya et al., 2018).

Structural Analysis and Drug Design

The structural analysis of pyrazole derivatives, including N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, contributes significantly to drug design efforts. By understanding the molecular conformation and interactions of these compounds with biological targets, researchers can design more effective and selective drugs. Studies have employed techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate the structural characteristics of pyrazole derivatives, facilitating the identification of key features responsible for their biological activities (Prabhuswamy et al., 2016).

properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3OS/c26-21(22(11-3-4-12-22)20-8-5-13-27-20)23-15-17-14-19(16-9-10-16)25(24-17)18-6-1-2-7-18/h5,8,13-14,16,18H,1-4,6-7,9-12,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZHARIVXWFRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3(CCCC3)C4=CC=CS4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

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